molecular formula C16H23N3O4 B12110795 benzyl N-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]carbamate

benzyl N-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]carbamate

Cat. No.: B12110795
M. Wt: 321.37 g/mol
InChI Key: YNCAXHGPWXYIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-GLY-LEU-NH2 typically involves the use of solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Coupling: The amino acids are coupled to the resin using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: Industrial production of Z-GLY-LEU-NH2 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: Z-GLY-LEU-NH2 can undergo various chemical reactions, including:

    Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of individual amino acids.

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid side chains.

    Substitution: Substitution reactions can occur at the amino acid residues, leading to the formation of modified peptides.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Substitution: Reagents like N-bromosuccinimide (NBS) for bromination or diazonium salts for diazotization.

Major Products:

    Hydrolysis: Glycine and leucine.

    Oxidation: Oxidized derivatives of glycine and leucine.

    Substitution: Substituted glycine and leucine derivatives.

Scientific Research Applications

Z-GLY-LEU-NH2 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Z-GLY-LEU-NH2 involves its interaction with specific receptors and signaling pathways. As a member of the tachykinin family, it primarily interacts with the neurokinin-1 receptor (NK1R). This interaction triggers a cascade of intracellular signaling events, leading to various physiological responses such as inflammation, pain transmission, and cell proliferation .

Comparison with Similar Compounds

Uniqueness: Z-GLY-LEU-NH2 is unique due to its specific sequence and the presence of the carbobenzoxy (Z) protecting group. This structure imparts distinct chemical stability and biological activity, making it valuable in various research applications.

Properties

IUPAC Name

benzyl N-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-11(2)8-13(15(17)21)19-14(20)9-18-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H2,17,21)(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCAXHGPWXYIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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